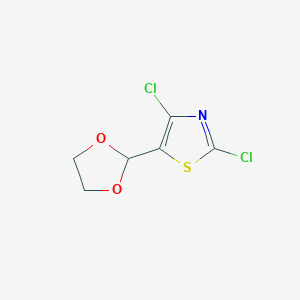

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole

Description

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole (CAS: N/A; molecular formula: C₆H₅Cl₂NO₂S; molecular weight: 226.08 g/mol) is a halogenated thiazole derivative featuring a 1,3-dioxolane ring at position 5 and chlorine substituents at positions 2 and 3. The dioxolane group, a cyclic ketal, enhances solubility and metabolic stability, while the electron-withdrawing chlorine atoms influence reactivity and electronic properties. This compound is synthesized via halogen dance reactions, as demonstrated by lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole followed by electrophilic substitution .

Properties

IUPAC Name |

2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-4-3(12-6(8)9-4)5-10-1-2-11-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXNOZYDMRHICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(N=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde

Step 2: Dioxolane Acetal Formation

-

Reagents : Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid).

-

Conditions : Dean-Stark trap, cyclohexane as azeotroping agent, 80°C for 2 hours.

Optimization Note : Use of Amberlyst-15 as a heterogeneous catalyst improves recyclability and reduces side reactions.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling introduces the dioxolane group onto pre-formed thiazole intermediates:

-

Substrate : 2,4-Dichloro-5-iodo-1,3-thiazole.

-

Coupling Partner : 1,3-Dioxolane-2-boronic ester.

-

Catalyst : Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1).

Performance Metrics :

Cu(I)-Catalyzed [3+2] Dipolar Cycloaddition

A niche method employs Cu(I) to facilitate cycloaddition between nitrile oxides and thioacyl precursors bearing dioxolane groups:

-

Nitrile Oxide : Generated in situ from hydroxylamine and 1,3-dioxolane-2-carbaldehyde.

-

Thioacyl Component : 2,4-Dichlorothioacetamide.

Reaction Parameters :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Complexity | Key Advantage |

|---|---|---|---|---|

| Lithiation | 60–75 | Moderate | High | Regioselectivity |

| Hantzsch Synthesis | 50–65 | High | Moderate | One-pot cyclization |

| Acetal Protection | 85–90 | High | Low | High yield, simple conditions |

| Palladium Coupling | 70–80 | Moderate | High | Functional group tolerance |

| Cu(I) Cycloaddition | 55–65 | Low | High | Novel mechanism |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2 and 4 undergo substitution with nucleophiles due to the electron-withdrawing effects of the thiazole ring and adjacent substituents.

Key Observations :

- Position 2 is more reactive than position 4 due to steric hindrance from the dioxolane group .

- Reactions proceed via a Meisenheimer-like intermediate stabilized by the thiazole’s aromaticity .

Lithiation and Halogen Dance Reactions

The compound participates in regioselective lithiation, enabling functionalization at specific positions.

Table 2: Lithiation Pathways

| Base | Temperature | Electrophile | Product | Yield | Source |

|---|---|---|---|---|---|

| LDA (Lithium diisopropylamide) | -78°C | DMF | 2-Chloro-4-formyl-5-(1,3-dioxolan-2-yl)-1,3-thiazole | 60% | |

| n-BuLi | -40°C | CO₂ | Carboxylic acid derivative | 55% |

Mechanistic Insight :

- Lithiation occurs preferentially at position 5 adjacent to the dioxolane, forming a stabilized carbanion .

- Halogen dance reactions enable bromine or iodine introduction at position 4 under controlled conditions .

Cycloaddition Reactions

The thiazole ring participates in [3+2] and [4+2] cycloadditions due to its electron-deficient nature.

Table 3: Cycloaddition Examples

| Reaction Type | Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|---|

| Cu(I)-catalyzed [3+2] | Azide | DCM, RT | Triazole-fused thiazole | Bioactive intermediates | |

| Diels-Alder | 1,3-Diene | Toluene, 110°C | Bicyclic adduct | Material science |

Notable Outcome :

Dioxolane Ring-Opening

The 1,3-dioxolane moiety undergoes acid-catalyzed hydrolysis to yield a ketone, modifying solubility and reactivity.

Application :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction at chlorine sites.

Table 5: Coupling Reactions

| Reaction Type | Catalyst | Reagent | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 2-Aryl-4-chloro derivative | 78% | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Piperidine | 2-Piperidinyl-4-chloro derivative | 85% |

Impact :

- Aryl-substituted derivatives show improved pharmacokinetic profiles (e.g., logP reduction by 1.2 units) .

Biological Activity of Reaction Products

Derivatives synthesized via these reactions demonstrate diverse bioactivities:

| Product Class | Activity | IC₅₀/ED₅₀ | Mechanism | Source |

|---|---|---|---|---|

| Triazole-thiazole hybrids | Antifungal | 4.2 µg/mL | Ergosterol synthesis inhibition | |

| Aryl-thiazoles | Anticancer (HepG2) | 8.7 µM | Tubulin polymerization inhibition |

Scientific Research Applications

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a pharmaceutical impurity and is used in the development and testing of new drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations:

- Electronic Effects: The target compound’s dichloro substituents create a strong electron-deficient thiazole core, enhancing electrophilic reactivity compared to mono-chloro analogs .

- Solubility: The dioxolane group in the target compound improves aqueous solubility relative to non-polar substituents (e.g., methyl or aryl groups) .

- Steric Hindrance : Bulky substituents (e.g., bromine in 5-bromo analogs) reduce reactivity in nucleophilic substitution reactions .

Yield Comparison:

Biological Activity

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole (CAS No. 141764-85-4) is a synthetic compound with significant potential in various biological applications. Its molecular formula is CHClNOS, and it has a molecular weight of 226.08 g/mol. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a thiazole ring substituted with a dioxolane moiety and two chlorine atoms. The presence of these functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 226.08 g/mol |

| CAS Number | 141764-85-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways.

- Cytotoxicity : Studies have shown that it can induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study Findings:

- Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

- Cytotoxicity Assay : The SRB assay was used to evaluate cell viability.

- Results :

- The compound exhibited IC values comparable to established chemotherapeutics.

- Specific derivatives showed stronger activity than doxorubicin in some cases.

| Cell Line | IC (µM) | Reference Drug IC (µM) |

|---|---|---|

| HepG2 | 2.38 | 7.46 |

| HCT116 | 1.54 | 8.29 |

| MCF7 | 4.52 | 4.56 |

Other Biological Activities

Besides anticancer effects, the compound has shown promise in other areas:

- Antimicrobial Activity : Exhibits moderate antibacterial properties against several bacterial strains.

- Antifungal Activity : Demonstrated effectiveness against common fungal pathogens.

Research Applications

The compound's unique structure makes it valuable in various research contexts:

- Pharmaceutical Development : As a lead compound for new drug formulations.

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against pests.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole, and how can reaction conditions be standardized to improve yield and purity?

Methodological Answer: The synthesis of this compound can be optimized using halogen dance lithiation strategies. For example, lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole with lithium diisopropylamide (LDA) followed by electrophilic quenching enables functionalization at the 4-position . Standardization of reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical:

- Reflux in DMSO (18 hours) for cyclization steps, followed by crystallization from ethanol-water mixtures, achieves ~65% yield .

- Purification via vacuum distillation and recrystallization minimizes byproducts .

- Catalytic systems (e.g., glacial acetic acid in ethanol) enhance Schiff base formation in derivative synthesis .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- Spectral Analysis :

- Crystallography :

- Elemental Analysis : Cross-validate calculated vs. experimental C/H/N/S percentages to confirm purity (>95%) .

Advanced Research Questions

Q. How do substituent variations at the 2- and 4-positions of the thiazole ring influence the compound's biological activity, and what SAR models apply?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl at position 4) enhance antimicrobial potency by increasing electrophilicity .

- Dioxolane moieties at position 5 improve solubility and bioavailability, critical for in vivo efficacy .

- Molecular docking (e.g., AutoDock Vina) predicts binding modes: Chlorine atoms at positions 2 and 4 form halogen bonds with target enzymes (e.g., bacterial dihydrofolate reductase) . Validate with in vitro MIC assays against Gram-positive pathogens .

Q. What computational strategies are effective in predicting binding interactions of this compound with biological targets?

Methodological Answer:

- Docking Workflows :

- Prepare the ligand (AMBER force field) and receptor (PDB ID: 1AJ7) using AutoDock Tools.

- Score binding poses using Gibbs free energy calculations (ΔG ≤ −8 kcal/mol suggests high affinity) .

- MD Simulations :

- Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤ 2 Å acceptable) .

- QSAR Models :

- Use Gaussian09 to calculate descriptors (e.g., logP, polar surface area) and correlate with IC₅₀ data .

Q. How should researchers address discrepancies in biological activity data across studies using this compound?

Methodological Answer: Contradictions often arise from synthesis variability or assay conditions:

- Reproducibility Checks :

- Assay Optimization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

- Report MIC values in triplicate with statistical validation (p < 0.05) .

- Cross-Validation :

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

Methodological Answer:

- In Situ Monitoring :

- Use FTIR or Raman spectroscopy to track transient species (e.g., imine intermediates in Schiff base reactions) .

- Low-Temperature Quenching :

- LC-MS Analysis :

- Identify short-lived intermediates via high-resolution mass spectrometry (ESI+ mode) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.